molecular formula C15H17ClN4 B1287343 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine CAS No. 188527-14-2

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine

Cat. No. B1287343
M. Wt: 288.77 g/mol
InChI Key: NXVNFKBSHXUAIT-UHFFFAOYSA-N
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Patent
US06093718

Procedure details

1-(Benzyl)-4-(4-chloropyrimidin-6-yl)piperazine (58.0 g) was dissolved, with some heating, in methanol (700 ml), treated with 10% Pd on activated carbon (11.6 g) and agitated and hydrogenated at atmospheric pressure for 8 h. The catalyst was removed by filtering through celite. The filtrate thus obtained was then evaporated under reduced pressure to a yellow-brown viscous gum which was chromatographed through 60 υm silica gel, eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane to obtain 4-(4-pyrimidinyl)piperazine, as a white solid, 25 g (76% yield based on prehydrogenation substrate);
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:19]=[CH:18][N:17]=[C:16](Cl)[CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[N:17]1[CH:16]=[CH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:19][CH:18]=1

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC(=NC=N1)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through celite
CUSTOM
Type
CUSTOM
Details
The filtrate thus obtained
CUSTOM
Type
CUSTOM
Details
was then evaporated under reduced pressure to a yellow-brown viscous gum which
CUSTOM
Type
CUSTOM
Details
was chromatographed through 60 υm silica gel
WASH
Type
WASH
Details
eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=CN=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.